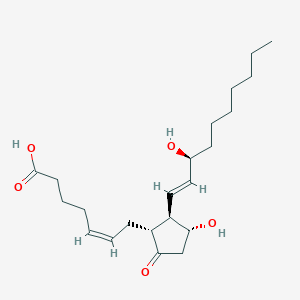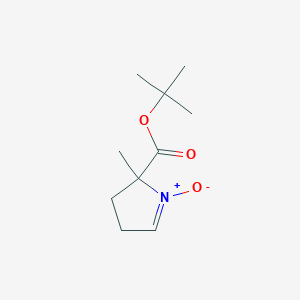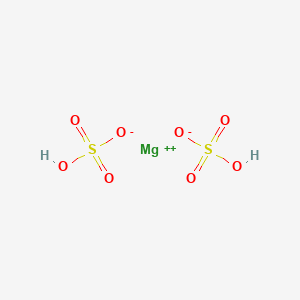
Magnesium bisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bisulfate is an inorganic compound with the chemical formula Mg(HSO4)2. It is a white crystalline powder that is soluble in water and has a wide range of applications in different fields, including chemical synthesis and biological research. In
Wirkmechanismus
Magnesium bisulfate acts as a Lewis acid catalyst in organic synthesis reactions. It can donate a pair of electrons to the reactant molecule, forming a new bond and facilitating the reaction. In addition, magnesium bisulfate can also act as a dehydrating agent, removing water molecules from the reaction mixture and promoting the formation of the desired product.
Biochemische Und Physiologische Effekte
Magnesium bisulfate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. Magnesium bisulfate has also been reported to have anti-inflammatory and anti-tumor effects. Moreover, it has been found to have a positive effect on bone health and can improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Magnesium bisulfate has several advantages for lab experiments. It is inexpensive and readily available, making it a cost-effective option for researchers. It is also a stable compound that can be stored for long periods without degradation. However, magnesium bisulfate has some limitations, such as its low solubility in organic solvents, which can limit its use in certain reactions. It is also hygroscopic, which means it can absorb moisture from the air, leading to inaccurate results in experiments.
Zukünftige Richtungen
There are several future directions for the use of magnesium bisulfate in scientific research. One potential application is in the development of new catalysts for organic synthesis reactions. Researchers can explore the use of modified magnesium bisulfate catalysts to improve reaction efficiency and selectivity. Another direction is in the development of new methods for the determination of phosphate in water samples. Magnesium bisulfate can be used as a reagent in combination with other compounds to develop more sensitive and accurate detection methods.
Conclusion:
Magnesium bisulfate is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for organic synthesis, drying, and reagent applications. Although it has some limitations, its low cost and stability make it a popular choice for researchers. With further exploration and development, magnesium bisulfate has the potential to contribute to the advancement of various fields, including chemistry, biology, and environmental science.
Synthesemethoden
Magnesium bisulfate can be synthesized by reacting magnesium oxide or magnesium hydroxide with sulfuric acid. The reaction produces magnesium bisulfate and water, as shown in the following equation:
MgO + H2SO4 → Mg(HSO4)2
Wissenschaftliche Forschungsanwendungen
Magnesium bisulfate has been widely used in scientific research due to its unique properties. It is commonly used as a catalyst in organic synthesis reactions, such as esterification and transesterification. It is also used as a drying agent in the preparation of anhydrous compounds. Moreover, magnesium bisulfate has been used as a reagent in the determination of phosphate in water samples.
Eigenschaften
CAS-Nummer |
10028-26-9 |
|---|---|
Produktname |
Magnesium bisulfate |
Molekularformel |
H2MgO8S2 |
Molekulargewicht |
218.5 g/mol |
IUPAC-Name |
magnesium;hydrogen sulfate |
InChI |
InChI=1S/Mg.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
FXBYOMANNHFNQV-UHFFFAOYSA-L |
SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |
Kanonische SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |
Andere CAS-Nummern |
10028-26-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




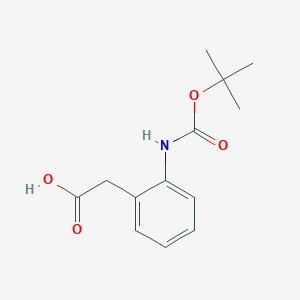

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)
![(2,2,3,3-Tetramethylcyclopropyl)-[1-(4,4,4-trifluorobutyl)indol-3-yl]methanone](/img/structure/B158927.png)
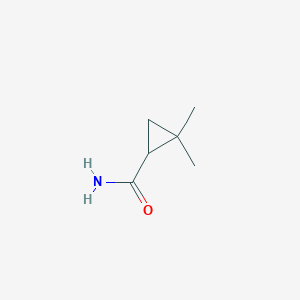
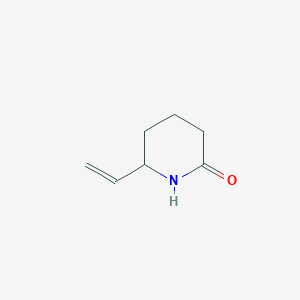




![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)
